1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a pyridinylmethyl group attached to the thiourea core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with 4-(aminomethyl)pyridine in the presence of an ethylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the methoxyphenyl and pyridinylmethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(4-methoxyphenyl)thiourea: Lacks the pyridinylmethyl group.
1-Ethyl-3-(pyridin-4-ylmethyl)thiourea: Lacks the methoxyphenyl group.
1-Methyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea: Contains a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxyphenyl and pyridinylmethyl groups enhances its versatility in various applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-3-19(12-13-8-10-17-11-9-13)16(21)18-14-4-6-15(20-2)7-5-14/h4-11H,3,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLWEDYOWNGGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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